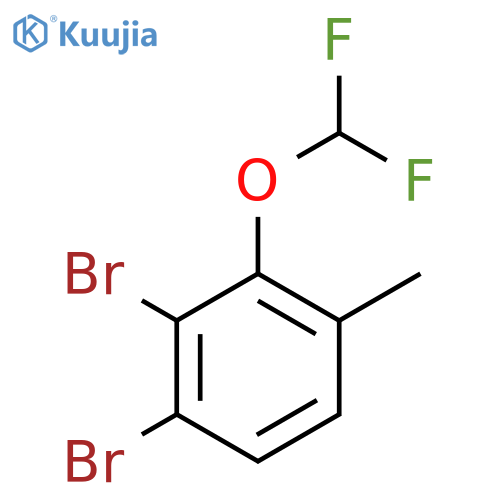Cas no 1803834-77-6 (3,4-Dibromo-2-(difluoromethoxy)toluene)

1803834-77-6 structure
商品名:3,4-Dibromo-2-(difluoromethoxy)toluene
CAS番号:1803834-77-6
MF:C8H6Br2F2O
メガワット:315.93744802475
CID:4978575
3,4-Dibromo-2-(difluoromethoxy)toluene 化学的及び物理的性質
名前と識別子
-
- 3,4-Dibromo-2-(difluoromethoxy)toluene
-
- インチ: 1S/C8H6Br2F2O/c1-4-2-3-5(9)6(10)7(4)13-8(11)12/h2-3,8H,1H3
- InChIKey: PJKFVDMQGBBIPF-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(C)=C1OC(F)F)Br
計算された属性
- せいみつぶんしりょう: 315.87330 g/mol
- どういたいしつりょう: 313.87535 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 168
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- ぶんしりょう: 315.94
- 疎水性パラメータ計算基準値(XlogP): 4.6
3,4-Dibromo-2-(difluoromethoxy)toluene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013014664-250mg |
3,4-Dibromo-2-(difluoromethoxy)toluene |
1803834-77-6 | 97% | 250mg |
484.80 USD | 2021-06-25 | |
| Alichem | A013014664-500mg |
3,4-Dibromo-2-(difluoromethoxy)toluene |
1803834-77-6 | 97% | 500mg |
782.40 USD | 2021-06-25 | |
| Alichem | A013014664-1g |
3,4-Dibromo-2-(difluoromethoxy)toluene |
1803834-77-6 | 97% | 1g |
1,549.60 USD | 2021-06-25 |
3,4-Dibromo-2-(difluoromethoxy)toluene 関連文献
-
Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774
1803834-77-6 (3,4-Dibromo-2-(difluoromethoxy)toluene) 関連製品
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 624-75-9(Iodoacetonitrile)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
